1H-Benzo[d]imidazol-7-amine dihydrochloride
Overview
Description
1H-Benzo[d]imidazol-7-amine dihydrochloride is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 1H-Benzo[d]imidazol-7-amine dihydrochloride are PqsR in Pseudomonas aeruginosa , and key kinases such as EGFR, HER2, CDK2, AURKC, and mTOR . PqsR is a receptor protein involved in the quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterial cell-to-cell signaling system controlling virulence . The kinases EGFR, HER2, CDK2, AURKC, and mTOR are crucial in cell signaling pathways and are often targets for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their activity. In the case of PqsR, the compound blocks AQ signal reception, leading to a reduced transcription of the pqsA-lux genes . For the kinases, the compound acts as an inhibitor, blocking their activity and disrupting the signaling pathways they are involved in .
Biochemical Pathways
The compound affects the QS system in Pseudomonas aeruginosa, specifically the pqs system, one of three QS systems in this bacterium . By inhibiting PqsR, the compound reduces bacterial virulence gene expression and biofilm maturation . In terms of kinase inhibition, the compound disrupts several cell signaling pathways, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of PqsR by this compound results in a reduction of bacterial virulence gene expression and biofilm maturation, potentially making the bacteria less harmful . In terms of kinase inhibition, the compound can induce cell cycle arrest and apoptosis in cancer cells . This is accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazol-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives, followed by subsequent reactions to introduce the amine group at the 7-position. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d]imidazol-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
1H-Benzo[d]imidazol-7-amine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-7-chloro-1H-benzimidazole: This compound shares a similar core structure but has a chlorine atom at the 7-position instead of an amine group.
1H-Benzo[d]imidazol-2-amine: Another similar compound with the amine group at the 2-position.
Uniqueness: 1H-Benzo[d]imidazol-7-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1H-benzimidazol-4-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-5-2-1-3-6-7(5)10-4-9-6;;/h1-4H,8H2,(H,9,10);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZRFTXFWVHVEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37724-28-0 | |
Record name | 1H-1,3-benzodiazol-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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